(3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride
Overview
Description
(3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride typically involves the cyclization of nitrile oxides with captodative olefins or methyl crotonate derivatives . This regioselective [2+3] cycloaddition reaction leads to the formation of the 5-substituted amino-isoxazole derivatives . The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned cycloaddition reactions. The process is optimized for yield and purity, ensuring the compound meets research-grade specifications .
Chemical Reactions Analysis
Types of Reactions: (3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoxazole derivatives, while reduction may produce reduced amine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, (3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules .
Biology and Medicine: The compound is investigated for its potential biological activities, including its role as a precursor for pharmaceuticals and its interactions with biological targets .
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of (3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
- (3-Methylbenzo[d]isoxazol-5-yl)methanol
- (3-Methylbenzo[d]isoxazol-5-yl)acetic acid
- (3-Methylbenzo[d]isoxazol-5-yl)amine
Uniqueness: (3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and development in various scientific fields .
Properties
IUPAC Name |
(3-methyl-1,2-benzoxazol-5-yl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c1-6-8-4-7(5-10)2-3-9(8)12-11-6;/h2-4H,5,10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGZVEZDDNKAAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029689-79-9 | |
Record name | 1,2-Benzisoxazole-5-methanamine, 3-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1029689-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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